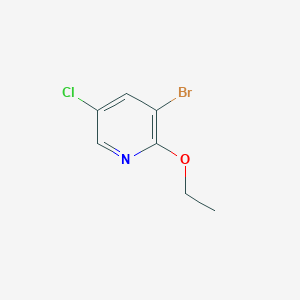![molecular formula C18H22N4O5S B3309774 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 943104-46-9](/img/structure/B3309774.png)
1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
Overview
Description
1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is an intricate compound with a broad array of potential applications. As a sulfonamide derivative with both piperidine and pyrazole functional groups, it is of particular interest in various fields of scientific research due to its unique structural characteristics and reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can be carried out through multiple steps involving several specific reagents and conditions:
Formation of Pyrazole Core: : The synthesis begins with the preparation of the pyrazole core. Starting from 3,5-dimethylpyrazole, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Benzoylation: : The nitrated pyrazole then undergoes benzoylation with 2-nitrobenzoyl chloride in the presence of a base like pyridine to yield the intermediate benzoyl pyrazole.
Sulfonylation: : The benzoyl pyrazole intermediate is subjected to sulfonylation with sulfonyl chloride in an aprotic solvent like dichloromethane under basic conditions to attach the sulfonyl group.
Piperidine Introduction: : The final step involves the reaction of the sulfonyl pyrazole intermediate with 4-methylpiperidine. This can be achieved through a nucleophilic substitution reaction in the presence of a base like triethylamine, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale and yield, often involving automated processes and continuous flow chemistry to ensure consistency and efficiency. The reactions can be carried out in large reactors with precise control over temperature, pH, and reaction times.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo several types of reactions, including:
Oxidation: : The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: : Reducing agents such as lithium aluminum hydride can further transform the nitro group into other functional groups.
Common Reagents and Conditions Used
Oxidation: : Use of oxidizing agents like potassium permanganate under controlled conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or use of metal hydrides.
Substitution: : Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, which can be further tailored for specific applications in research or industrial processes.
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules, serving as a building block for drug development and materials science.
Biology
In biological studies, it can be used to investigate the interactions of sulfonamide groups with various biological targets, providing insights into enzyme inhibition and protein binding.
Medicine
Medically, it holds potential as a precursor for developing new pharmaceuticals, especially those targeting conditions that can be influenced by sulfonamide or pyrazole derivatives.
Industry
Industrially, it can be used in the production of specialty chemicals, agrochemicals, and dyes, leveraging its unique structural properties for specific functional applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitro group, pyrazole ring, and sulfonamide linkage provide multiple points of interaction:
Enzyme Inhibition: : The sulfonamide group can mimic the structure of enzyme substrates, leading to competitive inhibition.
Receptor Binding: : The pyrazole ring can participate in aromatic interactions with receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Compared to other sulfonamide and pyrazole derivatives, 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to the combined presence of these functional groups and the specific substitution pattern on the piperidine ring.
Similar Compounds
1-{[3,5-dimethyl-1-(benzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine:
1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-piperidine: : Without the methyl substitution on the piperidine, it shows varied biological activities.
4-methyl-1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-piperazine: : A structurally similar compound with piperazine instead of piperidine, offering alternative interactions.
Hope this detailed article satisfies your curiosity about this fascinating compound!
Properties
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-8-10-20(11-9-12)28(26,27)17-13(2)19-21(14(17)3)18(23)15-6-4-5-7-16(15)22(24)25/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAVLYVPLWULIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)
![N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3309704.png)
![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B3309707.png)
![N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B3309717.png)
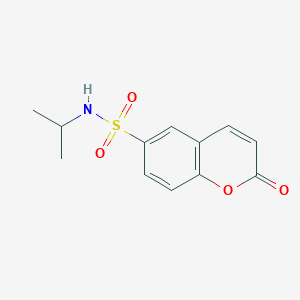
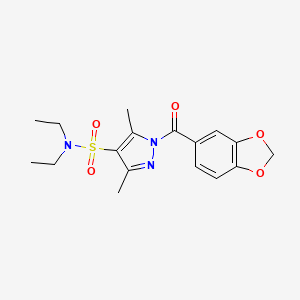
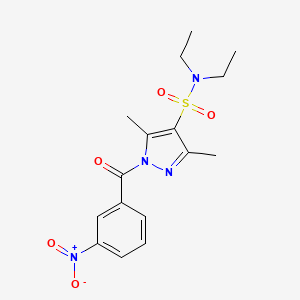
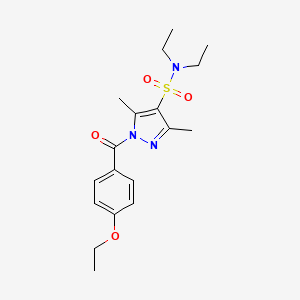
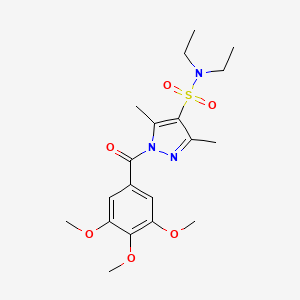
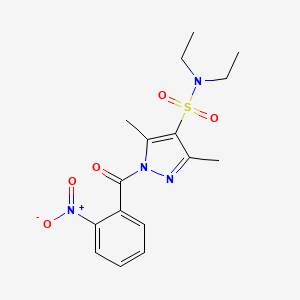
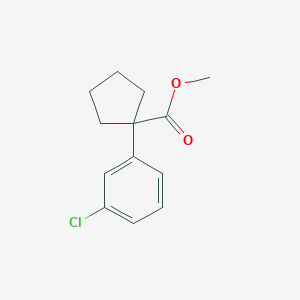
![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3309797.png)
